xanomeline
xanomeline
Xanomeline(cas 131986-45-3) is a muscarinic acetylcholine receptor agonist with reasonable selectivity for the M1 and M4 subtypes, though it is also known to act as a M5 receptor antagonist. It has been studied for the treatment of both Alzheimer/'s disease and schizophrenia, particularly the cognitive and negative symptoms, although gastrointestinal side effects led to a high drop-out rate in clinical trials. Despite this, xanomeline has been shown to have reasonable efficacy for the treatment of schizophrenia symptoms, and one recent human study found robust improvements in verbal learning and short-term memory associated with xanomeline treatment.
Brand Name:
Vulcanchem
CAS No.:
131986-45-3
VCID:
VC0005783
InChI:
InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3
SMILES:
CCCCCCOC1=NSN=C1C2=CCCN(C2)C
Molecular Formula:
C14H23N3OS
Molecular Weight:
281.42 g/mol
xanomeline
CAS No.: 131986-45-3
Inhibitors
VCID: VC0005783
Molecular Formula: C14H23N3OS
Molecular Weight: 281.42 g/mol
Purity: > 98%
CAS No. | 131986-45-3 |
---|---|
Product Name | xanomeline |
Molecular Formula | C14H23N3OS |
Molecular Weight | 281.42 g/mol |
IUPAC Name | 3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole |
Standard InChI | InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3 |
Standard InChIKey | JOLJIIDDOBNFHW-UHFFFAOYSA-N |
SMILES | CCCCCCOC1=NSN=C1C2=CCCN(C2)C |
Canonical SMILES | CCCCCCOC1=NSN=C1C2=CCCN(C2)C |
Appearance | Solid powder |
Description | Xanomeline(cas 131986-45-3) is a muscarinic acetylcholine receptor agonist with reasonable selectivity for the M1 and M4 subtypes, though it is also known to act as a M5 receptor antagonist. It has been studied for the treatment of both Alzheimer/'s disease and schizophrenia, particularly the cognitive and negative symptoms, although gastrointestinal side effects led to a high drop-out rate in clinical trials. Despite this, xanomeline has been shown to have reasonable efficacy for the treatment of schizophrenia symptoms, and one recent human study found robust improvements in verbal learning and short-term memory associated with xanomeline treatment. |
Purity | > 98% |
Synonyms | (3-O-hexyloxy)-TZTP 3-(3-O-hexyl-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine LY 246708 LY-246708 LY246708 xanomeline xanomeline tartrate |
Reference | 1. ACS Chem Neurosci. 2017 Mar 15;8(3):435-443. doi: 10.1021/acschemneuro.7b00001. Epub 2017 Feb 13. Classics in Chemical Neuroscience: Xanomeline. Bender AM(1), Jones CK(1)(2), Lindsley CW(1)(2)(3). Author information: (1)Vanderbilt Center for Neuroscience Drug Discovery, Vanderbilt University School of Medicine , Nashville, Tennessee 37232, United States. (2)Department of Pharmacology, Vanderbilt University School of Medicine , Nashville, Tennessee 37232, United States. (3)Department of Chemistry, Vanderbilt Institute of Chemical Biology, Vanderbilt University , Nashville, Tennessee 37232, United States. Xanomeline (1) is an orthosteric muscarinic acetylcholine receptor (mAChR) agonist, often referred to as M1/M4-preferring, that received widespread attention for its clinical efficacy in schizophrenia and Alzheimer/'s disease (AD) patients. Despite the compound/'s promising initial clinical results, dose-limiting side effects limited further clinical development. While xanomeline, and related orthosteric muscarinic agonists, have yet to receive approval from the FDA for the treatment of these CNS disorders, interest in the compound/'s unique M1/M4-preferring mechanism of action is ongoing in the field of chemical neuroscience. Specifically, the promising cognitive and behavioral effects of xanomeline in both schizophrenia and AD have spurred a renewed interest in the development of safer muscarinic ligands with improved subtype selectivity for either M1 or M4. This Review will address xanomeline/'s overall importance in the field of neuroscience, with a specific focus on its chemical structure and synthesis, pharmacology, drug metabolism and pharmacokinetics (DMPK), and adverse effects. 2. CNS Drug Rev. 2003 Summer;9(2):159-86. Xanomeline and the antipsychotic potential of muscarinic receptor subtype selective agonists. Mirza NR(1), Peters D, Sparks RG. Author information: (1)Department of Pharmacology, NeuroSearch A/S, 93 Pederstrupvej, Ballerup, Denmark. max@neurosearch.dk Binding studies initially suggested that the muscarinic agonist, xanomeline, was a subtype selective muscarinic M(1) receptor agonist, and a potential new treatment for Alzheimer/'s disease. However, later in vitro and in vivo functional studies suggest that this compound is probably better described as a subtype selective M(1)/M(4) muscarinic receptor agonist. This subtype selectivity profile has been claimed to explain the limited classical cholinomimetic side effects, particularly gastrointestinal, seen with xanomeline in animals. However, in both healthy volunteers and Alzheimer/'s patients many of these side effects have been reported for xanomeline and in the patient population this led to a >50% discontinuation rate. Clearly, the preclinical studies have not been able to predict this adverse profile of xanomeline, and this suggests that either xanomeline is not as subtype selective as predicted from preclinical research or that there are differences between humans and animals with regard to muscarinic receptors. Nevertheless, in Alzheimer/'s patients xanomeline dose-dependently improves aspects of behavioral disturbance and social behavior including a reduction in hallucinations, agitation, delusions, vocal outbursts and suspiciousness. The effects on cognition are not as robust and mainly seen at the highest doses tested. These effects in Alzheimer/'s patients have given impetus to the suggestion that muscarinic agonists have potential antipsychotic effects. The current review assesses the antipsychotic profile of xanomeline within the framework of the limited clinical studies with cholinergic agents in man, and the preclinical research on xanomeline using various models commonly used for the assessment of new antipsychotic drugs. In general, xanomeline has an antipsychotic-like profile in various dopamine models of psychosis and this agrees with the known interactions between the cholinergic and dopaminergic systems in the brain. Moreover, current data suggests that the actions of xanomeline at the M(4) muscarinic receptor subtype might mediate its antidopaminergic effects. Particularly intriguing are studies showing that xanomeline, even after acute administration, selectively inhibits the firing of mesolimbic dopamine cells relative to dopamine cell bodies projecting to the striatum. This data suggest that xanomeline would have a faster onset of action compared to current antipsychotics and would not induce extrapyramidal side effects. The preclinical data on the whole are promising for an antipsychotic-like profile. If in a new formulation (i.e., transdermal) xanomeline has less adverse effects, this drug may be valuable in the treatment of patients with psychosis. |
PubChem Compound | 60809 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume